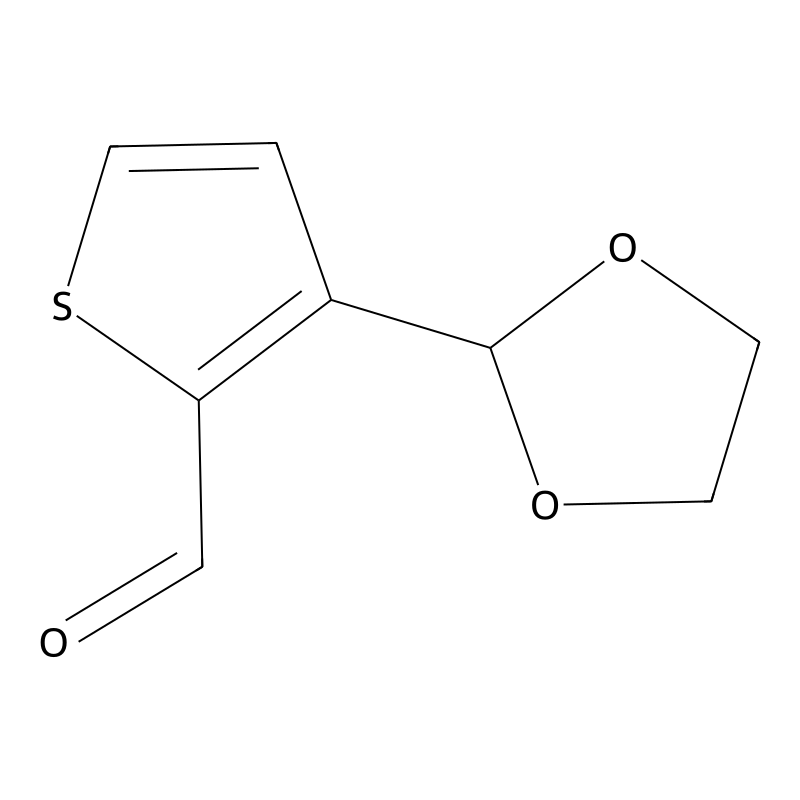

3-(1,3-Dioxolan-2-yl)thiophene-2-carbaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

3-(1,3-Dioxolan-2-yl)thiophene-2-carbaldehyde is an organic compound characterized by its unique structure, which includes a thiophene ring fused to a 1,3-dioxolane ring and an aldehyde functional group at the second position of the thiophene ring. Its molecular formula is C8H8O3S. The presence of both the dioxolane and aldehyde groups imparts specific chemical properties that enhance its reactivity and versatility in various applications .

- Organic Synthesis: The molecule contains a thiophene ring, a common functional group in pharmaceuticals and materials science []. The aldehyde group (CHO) is a reactive site that can be used to create new carbon-carbon bonds. This suggests 3-(1,3-Dioxolan-2-yl)thiophene-2-carbaldehyde could be a valuable intermediate for the synthesis of more complex molecules [].

- Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

- Reduction: The aldehyde can be reduced to a primary alcohol with reducing agents like sodium borohydride or lithium aluminum hydride.

- Electrophilic Substitution: The thiophene ring is capable of undergoing electrophilic substitution reactions, including halogenation, nitration, and sulfonation.

Common Reagents and Conditions- Oxidation: Potassium permanganate in alkaline medium or chromium trioxide in acetic acid.

- Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

- Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

The biological activity of 3-(1,3-Dioxolan-2-yl)thiophene-2-carbaldehyde is linked to its potential interactions with cellular targets. Its mechanism of action may involve forming covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The compound's structural features allow it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity toward biological molecules .

The synthesis of 3-(1,3-Dioxolan-2-yl)thiophene-2-carbaldehyde typically involves several steps:

- Formation of the Thiophene Ring: This can be achieved through methods such as the Paal-Knorr synthesis, which involves condensing 1,4-dicarbonyl compounds with sulfurizing agents.

- Introduction of the Dioxolane Ring: The dioxolane ring is formed by reacting the thiophene derivative with ethylene glycol in the presence of an acid catalyst.

- Formylation: Finally, formylation introduces the aldehyde group into the thiophene ring.

Industrial Production

In industrial settings, these synthetic routes are scaled up while optimizing conditions to maximize yield and purity while minimizing costs and environmental impact.

3-(1,3-Dioxolan-2-yl)thiophene-2-carbaldehyde finds applications in various fields:

- Organic Synthesis: It serves as a reactive intermediate for synthesizing more complex organic molecules.

- Pharmaceuticals: Potential applications in drug development due to its biological activity.

- Material Science: Used in developing novel materials due to its unique chemical properties .

Interaction studies involving 3-(1,3-Dioxolan-2-yl)thiophene-2-carbaldehyde focus on its binding affinity with various biological targets. These studies help elucidate its potential therapeutic effects and mechanisms of action within cellular systems. Its ability to form covalent bonds with proteins enhances its utility in drug design and development .

Several compounds share structural similarities with 3-(1,3-Dioxolan-2-yl)thiophene-2-carbaldehyde. Here are some notable comparisons:

| Compound Name | Key Features | Uniqueness |

|---|---|---|

| Thiophene-2-carbaldehyde | Lacks the dioxolane ring; less versatile in synthetic applications | Simpler structure limits reactivity compared to 3-(1,3-Dioxolan-2-yl)thiophene-2-carbaldehyde. |

| 3-(1,3-Dioxolan-2-yl)benzaldehyde | Contains a benzene ring instead of a thiophene ring | Different electronic properties due to the aromatic nature of benzene. |

| 2-(1,3-Dioxolan-2-yl)thiophene | Lacks the aldehyde group; limits reactivity | Absence of the reactive aldehyde group reduces potential applications compared to 3-(1,3-Dioxolan-2-yl)thiophene-2-carbaldehyde. |

The uniqueness of 3-(1,3-Dioxolan-2-yl)thiophene-2-carbaldehyde lies in its combination of both dioxolane and aldehyde functionalities, which provide distinct reactivity profiles and versatility for synthetic applications .

Traditional synthesis of 3-(1,3-Dioxolan-2-yl)thiophene-2-carbaldehyde relies on sequential acylation and formylation of thiophene derivatives. Friedel-Crafts acylation is a cornerstone method, where thiophene reacts with acetyl chloride or acetic anhydride in the presence of Lewis acids like aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂) to yield 2-acetylthiophene. Subsequent formylation introduces the aldehyde group via the Vilsmeier-Haack reaction, utilizing reagents such as phosphoryl chloride (POCl₃) and dimethylformamide (DMF).

Key reaction conditions:

- Acylation: 2–4 hours at 50–80°C with AlCl₃ (10–20 mol%).

- Formylation: 6–12 hours at 70–90°C in POCl₃/DMF.

Limitations include poor regioselectivity in poly-substituted thiophenes and challenges in isolating intermediates.

Vilsmeier-Haack Reaction Optimization Strategies

The Vilsmeier-Haack reaction has been refined to improve yield and selectivity. Phosgene (COCl₂) or solid phosgene equivalents (e.g., triphosgene) replace POCl₃ to reduce toxicity and simplify purification. For example, thiophene reacts with DMF and triphosgene in chlorobenzene at 70–85°C, achieving 85–90% yield of 2-thiophenecarbaldehyde.

Optimized parameters:

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent | Chlorobenzene | Maximizes solubility |

| Temperature | 75–85°C | Balances kinetics |

| Molar ratio (DMF:thiophene) | 1.5–2.0:1 | Minimizes side products |

Recent advances include microwave-assisted reactions, reducing time from hours to minutes.

Solid Phosgene-Mediated One-Step Synthesis Protocols

Triphosgene-enabled one-step synthesis bypasses intermediate isolation. Thiophene, DMF, and triphosgene react in chlorobenzene under controlled conditions:

Procedure:

- Add thiophene (1.0 equiv) and DMF (1.5–2.0 equiv) to chlorobenzene.

- Slowly introduce triphosgene (0.3–0.7 equiv) at 0°C.

- Heat to 75–85°C for 3–5 hours.

Advantages:

Ethylene Glycol Protection-Deprotection Sequences

The dioxolane moiety is introduced via acetalization of thiophene-2-carbaldehyde with ethylene glycol. Using p-toluenesulfonic acid (p-TsOH) in toluene, the reaction achieves 80–85% yield after 4–6 hours of reflux. Deprotection involves acidic hydrolysis (e.g., trifluoroacetic acid in acetonitrile/water) to regenerate the aldehyde.

Stepwise workflow:

- Protection:

- Thiophene-2-carbaldehyde + ethylene glycol → 2-(thiophen-2-yl)-1,3-dioxolane.

- Functionalization:

- Lithiation at −78°C followed by formylation.

- Deprotection:

Comparative Analysis of Industrial vs Laboratory-Scale Production

| Parameter | Industrial Scale | Laboratory Scale |

|---|---|---|

| Catalyst | Hβ zeolite (reusable) | AlCl₃ or ZnCl₂ (single-use) |

| Solvent Volume | 5–10 L/kg substrate | 50–100 mL/g substrate |

| Reaction Time | 1–2 hours (continuous flow) | 4–12 hours (batch) |

| Yield | 90–95% | 70–85% |

| Cost Efficiency | High (catalyst recycling) | Low (hazardous waste disposal) |

Industrial processes prioritize continuous flow reactors and solid acid catalysts (e.g., Hβ zeolite) to enhance throughput and sustainability. Laboratory methods favor flexibility, often employing traditional Lewis acids despite lower efficiency.

The aldehyde group in 3-(1,3-Dioxolan-2-yl)thiophene-2-carbaldehyde is a key site for redox transformations. Reductive pathways are particularly well-documented, with sodium borohydride serving as a primary reagent for converting the aldehyde to a primary alcohol. This reaction typically occurs in methanol or ethanol under mild conditions, preserving the integrity of the thiophene and dioxolane moieties [4]. The reduction mechanism involves nucleophilic addition of hydride ions to the carbonyl carbon, followed by protonation of the resulting alkoxide intermediate [4].

Oxidative pathways, though less explored in the provided literature, are theoretically feasible using agents such as potassium permanganate or chromium trioxide. These reactions would convert the aldehyde to a carboxylic acid, though the dioxolane ring’s stability under such conditions requires further investigation. Selective oxidation strategies could enable the synthesis of thiophene-2-carboxylic acid derivatives, expanding the compound’s applicability in polymer chemistry [2] [3].

| Reaction Type | Reagent/Conditions | Product |

|---|---|---|

| Reduction | Sodium borohydride, methanol | 3-(1,3-Dioxolan-2-yl)thiophene-2-methanol |

| Oxidation | Potassium permanganate, acidic medium | Thiophene-2-carboxylic acid derivative |

Electrophilic Substitution Patterns on Thiophene Moieties

The thiophene ring’s electron-rich nature makes it susceptible to electrophilic substitution, with reactions preferentially occurring at the α-positions relative to the sulfur atom. In 3-(1,3-Dioxolan-2-yl)thiophene-2-carbaldehyde, the aldehyde group at position 2 influences regioselectivity by directing incoming electrophiles to position 5. For example, bromination using molecular bromine in the presence of a Lewis acid catalyst yields 5-bromo-3-(1,3-dioxolan-2-yl)thiophene-2-carbaldehyde [2].

Polymerization studies demonstrate the thiophene ring’s reactivity under acidic conditions. Treatment with hydrochloric acid in methanol induces electrophilic addition, leading to poly(thiophene-2-carbaldehyde) through a mechanism involving protonation of the aldehyde group and subsequent chain propagation [2]. This reactivity underscores the compound’s potential in conductive polymer synthesis.

Dioxolane Ring-Opening and Cross-Coupling Capabilities

The dioxolane ring acts as a protective group for the aldehyde, enhancing stability during synthetic manipulations. Ring-opening reactions can be achieved under acidic or reductive conditions, regenerating the aldehyde functionality. For instance, aqueous hydrochloric acid hydrolyzes the dioxolane to yield 3-formylthiophene-2-carbaldehyde, enabling further functionalization at the aldehyde site [3].

Cross-coupling reactions leveraging the thiophene moiety are facilitated by palladium catalysts. Suzuki-Miyaura coupling with boronic acid pinacol esters introduces aryl or heteroaryl groups at specific positions on the thiophene ring. In one demonstrated example, 2,5-dibromo-3-thiophene aldehyde undergoes coupling with EDOT boronic acid pinacol ester to form a trimeric structure with extended conjugation [3]. This strategy is critical for developing organic semiconductors and optoelectronic materials.

Ortho-Directing Effects in Subsequent Functionalization

The aldehyde group exerts a strong ortho-directing influence on electrophilic substitutions within the thiophene ring. This regiochemical control is evident in nitration and sulfonation reactions, where nitro or sulfonic acid groups are introduced predominantly at position 5. Density functional theory (DFT) calculations suggest that the aldehyde’s electron-withdrawing nature deactivates the thiophene ring, directing electrophiles to the less deactivated ortho position [2] [3].

This directing effect is exploited in sequential functionalization strategies. For example, bromination at position 5 followed by Suzuki coupling creates asymmetrically substituted thiophene derivatives. Such precision is invaluable for tailoring electronic properties in materials science applications [3].

Chemoselective Modification Strategies for Hybrid Architectures

Chemoselective approaches enable targeted modifications of specific functional groups while preserving others. The aldehyde group’s high reactivity allows selective reduction or oxidation without affecting the dioxolane ring or thiophene core. For instance, sodium borohydride reduces the aldehyde to a primary alcohol while leaving the dioxolane intact, as confirmed by nuclear magnetic resonance (NMR) spectroscopy [4].

Conversely, the dioxolane ring can be selectively opened under acidic conditions to regenerate the aldehyde, permitting orthogonal functionalization. This strategy is employed in the synthesis of dendritic polymers, where the aldehyde serves as a branching point for further growth [3]. Such methodologies highlight the compound’s versatility in constructing complex molecular architectures.

| Strategy | Target Group | Reagent/Conditions | Outcome |

|---|---|---|---|

| Aldehyde reduction | -CHO | Sodium borohydride, methanol | -CH2OH formation |

| Dioxolane hydrolysis | Dioxolane ring | HCl, H2O | Aldehyde regeneration |

| Thiophene bromination | Thiophene ring | Br2, FeCl3 | 5-bromo substitution |